4-Aminomethyl-2(1H)-quinolinone
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Overview
Description
4-Aminomethyl-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure with an aminomethyl group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Scientific Research Applications
4-Aminomethyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds have been found to target gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HIV .
Mode of Action
For instance, some compounds have been found to exhibit membrane perturbing as well as intracellular modes of action .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to be involved in the bioconversion of tryptophan, an essential amino acid .
Pharmacokinetics
Similar compounds have been found to have variable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-2(1H)-quinolinone can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aminobenzylamine derivative, under acidic or basic conditions. The reaction typically involves heating the precursor in the presence of a cyclizing agent, such as polyphosphoric acid or a strong base like sodium hydroxide.
Another method involves the reduction of a nitroquinoline derivative to the corresponding amino compound, followed by the introduction of the aminomethyl group through a Mannich reaction. This reaction involves the use of formaldehyde and a secondary amine, such as dimethylamine, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize the same synthetic routes as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized to create a wide range of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-2-methoxyphenol: This compound has a similar aminomethyl group but features a methoxyphenol core instead of a quinolinone core.
4-Methoxyphenylaminomethyl-N,N-dimethylaniline: This compound also contains an aminomethyl group but has a different aromatic core structure.
Uniqueness
4-Aminomethyl-2(1H)-quinolinone is unique due to its quinolinone core, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds, making it a valuable molecule in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(aminomethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKAGOGKMCTBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564356 |
Source
|
Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132973-43-4 |
Source
|
Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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